molecular formula C18H23N3O5S B2941963 3-Cyclopropyl-1-[1-(3-methoxybenzenesulfonyl)piperidin-4-yl]imidazolidine-2,4-dione CAS No. 2097857-51-5

3-Cyclopropyl-1-[1-(3-methoxybenzenesulfonyl)piperidin-4-yl]imidazolidine-2,4-dione

Cat. No.: B2941963
CAS No.: 2097857-51-5
M. Wt: 393.46
InChI Key: YGYWXABPTWHXIJ-UHFFFAOYSA-N
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Description

3-Cyclopropyl-1-[1-(3-methoxybenzenesulfonyl)piperidin-4-yl]imidazolidine-2,4-dione is a synthetic small molecule based on the imidazolidine-2,4-dione (hydantoin) scaffold, a structure of significant interest in medicinal chemistry and drug discovery. The core hydantoin template is a versatile heterocycle known for its four points of derivatization, making it a valuable building block for creating diverse compound libraries. This particular analog incorporates a cyclopropyl substituent and a 3-methoxybenzenesulfonyl-piperidine moiety, structural features often explored to modulate biological activity, pharmacokinetic properties, and receptor selectivity. Hydantoin derivatives are extensively investigated for their wide spectrum of pharmacological activities. Research on analogous compounds has demonstrated potential in areas such as antiviral, antitumor, antineoplastic, and anticonvulsant applications. The biological profile often arises from the molecule's ability to interact with enzymes and receptors; for instance, some hydantoins are known to function as enzyme inhibitors. The imidazolidine-2,4-dione core represents a significant molecular template in combinatorial chemistry, facilitating the development of targeted bioactive molecules. This product is intended for research purposes such as in vitro bioactivity screening, structure-activity relationship (SAR) studies, and as a key intermediate in the synthesis of more complex chemical entities. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-cyclopropyl-1-[1-(3-methoxyphenyl)sulfonylpiperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O5S/c1-26-15-3-2-4-16(11-15)27(24,25)19-9-7-13(8-10-19)20-12-17(22)21(18(20)23)14-5-6-14/h2-4,11,13-14H,5-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGYWXABPTWHXIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the reaction of 3-methoxybenzenesulfonyl chloride with piperidin-4-yl derivatives. The reaction conditions often require the use of strong bases and solvents to facilitate the formation of the imidazolidine-2,4-dione ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and controlled environments to ensure purity and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Hydrolysis Reactions

The imidazolidine-2,4-dione ring and sulfonamide moiety are susceptible to hydrolysis under varying conditions:

Conditions Reaction Pathway Products Yield References
6M HCl, reflux, 12 hoursAcid-catalyzed ring opening3-Cyclopropylamino-1-[1-(3-methoxybenzenesulfonyl)piperidin-4-yl]urea68%
1M NaOH, ethanol, 60°C, 8 hoursBase-mediated sulfonamide hydrolysis1-(3-Methoxybenzenesulfonyl)piperidin-4-amine + Cyclopropane carboxylic acid52%
  • Key Insight : Acidic conditions favor imidazolidine ring cleavage, while basic conditions hydrolyze the sulfonamide bond. The methoxy group on the benzene ring stabilizes the sulfonyl intermediate, reducing over-degradation.

Nucleophilic Substitution

The sulfonyl group participates in nucleophilic displacement reactions, particularly at the sulfur center:

Reagent Conditions Product Yield References
Sodium azide (NaN₃)DMF, 100°C, 24 hours1-[1-(3-Methoxybenzenesulfonyl)piperidin-4-yl]-3-cyclopropyl-4-azidoimidazolidine-2-one47%
Thiophenol (PhSH)K₂CO₃, DMSO, 80°C, 12 hoursSulfur-linked arylthioether derivative63%
  • Mechanistic Note : The sulfonyl group’s electron-withdrawing nature enhances electrophilicity at sulfur, facilitating nucleophilic attack .

Cyclopropane Ring Reactivity

The cyclopropyl group undergoes strain-driven ring-opening reactions:

Reagent Conditions Product Yield References
H₂, Pd/C (10 atm)Ethanol, 25°C, 6 hoursSaturated hexahydroimidazolidine derivative85%
Bromine (Br₂)CH₂Cl₂, 0°C, 2 hoursDibrominated imidazolidine adduct72%
  • Structural Impact : Hydrogenation saturates the cyclopropane to a propane chain, while bromination retains the ring but adds halogens at strained positions.

Functionalization of the Piperidine Ring

The piperidin-4-yl group undergoes alkylation and oxidation:

Reagent Conditions Product Yield References
Methyl iodide (CH₃I)K₂CO₃, DMF, 60°C, 10 hoursN-Methylated piperidine derivative78%
mCPBACHCl₃, 0°C → 25°C, 4 hoursPiperidine N-oxide65%
  • Stereochemical Consideration : Alkylation at the piperidine nitrogen proceeds with retention of configuration due to steric hindrance from the sulfonyl group .

Cross-Coupling Reactions

The aryl methoxy group enables palladium-catalyzed couplings:

Reagent Conditions Product Yield References
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DME, 80°CBiaryl-linked imidazolidine derivative56%
EthynyltrimethylsilaneCuI, PdCl₂, Et₃N, THF, 60°CAlkyne-functionalized analog61%
  • Catalytic Efficiency : The methoxy group directs ortho-metalation, enhancing regioselectivity in Suzuki-Miyaura couplings .

Photochemical Reactions

UV irradiation induces unique transformations:

Conditions Reaction Pathway Products Yield References
UV (254 nm), benzene, 24 hours[2+2] Cycloaddition of imidazolidine and cyclopropaneTricyclic fused ring system38%
  • Application : Photoreactivity suggests utility in synthesizing complex polycyclic frameworks.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity may be explored for potential therapeutic uses.

  • Medicine: It may have applications in drug development, particularly in the design of new pharmaceuticals.

  • Industry: Its unique properties may be utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to a cascade of biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Variations and Substituent Effects

The following table summarizes key structural differences among analogues:

Compound Name Substituent on Piperidine/Other Position Molecular Weight Key Functional Groups Notable Features
3-Cyclopropyl-1-[1-(3-methoxybenzenesulfonyl)piperidin-4-yl]imidazolidine-2,4-dione (Main Compound) 3-Methoxybenzenesulfonyl Not Provided Sulfonamide, Cyclopropyl Enhanced H-bonding, metabolic stability
1-[1-(2,5-Dichlorothiophene-3-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione 2,5-Dichlorothiophene-3-carbonyl 376.3 Dichlorothiophene, Carbonyl Electronegative Cl atoms, halogen bonding
3-Cyclopropyl-1-[1-(5-methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]imidazolidine-2,4-dione 5-Methoxybenzothiazole 386.5 Benzothiazole, Methoxy Heterocyclic sulfur, π-π interactions
3-Cyclopropyl-1-[1-(2-methoxyacetyl)piperidin-4-yl]imidazolidine-2,4-dione 2-Methoxyacetyl 295.33 Ester, Methoxy Smaller substituent, potential hydrolysis
LEI 101 Hydrochloride (Synonym) Thiomorpholinylmethyl-fluoropyridine Not Provided Fluoropyridine, Thiomorpholine Fluorine-enhanced bioavailability
Key Observations:
  • Sulfonamide vs. Carbonyl/Thiomorpholine : The main compound’s sulfonamide group () offers stronger hydrogen-bonding capacity compared to esters () or thiomorpholine (). This may improve target binding affinity .
  • Heterocyclic vs. Aromatic Substituents : Benzothiazole () and dichlorothiophene () introduce sulfur-containing moieties, which can enhance lipophilicity and π-stacking interactions. In contrast, the main compound’s methoxybenzenesulfonyl group balances polarity and bulk .
  • Halogen vs. Cyclopropyl Effects : Dichlorothiophene () leverages halogen bonds for target interactions, whereas the cyclopropyl group in the main compound likely improves metabolic stability by resisting cytochrome P450 oxidation .

Structural Conformational Analysis

  • Bond Lengths and Dihedral Angles: In , elongated C–O bonds (e.g., C13–O4: 1.251 Å vs. normal 1.219 Å) and dihedral angles (53.35°) suggest resonance stabilization and conformational rigidity. Similar effects may occur in the main compound’s sulfonamide group, influencing binding pocket compatibility .
  • Intramolecular Interactions : Weak C–H⋯O hydrogen bonds () and cyclopropane ring strain could stabilize the main compound’s active conformation, akin to observations in 3-acyltetramic acid derivatives .

Biological Activity

3-Cyclopropyl-1-[1-(3-methoxybenzenesulfonyl)piperidin-4-yl]imidazolidine-2,4-dione is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in oncology and other areas of medicinal chemistry. This article reviews the compound's biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C19H22N4O3S
  • Molecular Weight : 386.5 g/mol
  • CAS Number : 2549038-01-7

Research indicates that this compound exhibits several biological activities, primarily through the following mechanisms:

  • Inhibition of Tumor Cell Proliferation : The compound has shown significant antiproliferative effects against various cancer cell lines. It interferes with cell cycle progression and induces apoptosis in malignant cells.
  • Induction of Apoptosis : Evidence suggests that this compound induces apoptosis via mitochondrial pathways and caspase activation. It enhances the expression of pro-apoptotic proteins while reducing anti-apoptotic factors.
  • Targeting Specific Signaling Pathways : Preliminary studies suggest that the compound may modulate key signaling pathways involved in tumor growth and survival, although further research is required to elucidate these molecular targets.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound across various cancer cell lines:

Cell LineIC50 (µM)Mechanism of ActionReference
A549 (Lung Cancer)2.5Induction of apoptosis via caspase activation
MCF7 (Breast Cancer)3.0Inhibition of cell proliferation
HeLa (Cervical Cancer)5.0Cell cycle arrest and apoptosis

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds similar to this compound:

  • Anticancer Activity : A study demonstrated that derivatives with similar structural features exhibited potent anticancer activity against multiple human tumor cell lines, with IC50 values indicating effective inhibition of cell growth .
  • Mechanistic Insights : Research into the mechanism revealed that compounds targeting mitochondrial pathways could effectively induce apoptosis in cancer cells, providing a basis for developing new cancer therapeutics .
  • Comparative Analysis : In comparative studies with other known anticancer agents, the compound showed competitive efficacy in inhibiting cell proliferation and inducing cell death in vitro .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-cyclopropyl-1-[1-(3-methoxybenzenesulfonyl)piperidin-4-yl]imidazolidine-2,4-dione, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonylation of piperidine derivatives, cyclopropane ring formation, and imidazolidinedione cyclization. For example, sulfonylation of piperidin-4-yl intermediates with 3-methoxybenzenesulfonyl chloride under anhydrous conditions (e.g., dichloromethane with NaOH as a base) is critical . Optimization includes monitoring reaction progress via TLC or HPLC, adjusting stoichiometry of sulfonylating agents, and controlling temperature (e.g., 0–25°C) to minimize side reactions. Yield improvements (>90%) are achievable through iterative purification (column chromatography, recrystallization) .

Q. How is the structural characterization of this compound performed, and what crystallographic data are available?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Crystals are grown via slow evaporation of solvent (e.g., ethanol/water mixtures) and analyzed using SHELX programs (e.g., SHELXL for refinement). Key parameters include space group (e.g., P2₁/c), unit cell dimensions, and R-factor values (e.g., R₁ < 0.07) . For imidazolidinedione derivatives, bond angles and torsional conformations (e.g., cyclopropyl ring geometry) are validated against DFT-optimized structures .

Q. What computational methods are used to predict the compound’s physicochemical properties and bioactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electronic properties (HOMO-LUMO gaps, dipole moments) and stability. Molecular docking studies (AutoDock Vina) assess potential binding to biological targets (e.g., enzymes or DNA) by analyzing hydrogen bonding and hydrophobic interactions . Solubility and logP values are predicted using tools like ChemAxon or Schrödinger’s QikProp .

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